Technical Guide: Btk Inhibitor 1 Hydrochloride in B-Cell Signaling
Technical Guide: Btk Inhibitor 1 Hydrochloride in B-Cell Signaling
Executive Summary
Btk inhibitor 1 hydrochloride (chemically identified as the hydrochloride salt of 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, commonly known as Ibrutinib HCl ) represents a cornerstone chemical probe in immunology and oncology.[1] As a first-in-class irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK), it provides a precise mechanism to abrogate B-cell Receptor (BCR) signaling.
This guide details the physicochemical properties, molecular mechanism, and validated experimental protocols for utilizing Btk inhibitor 1 hydrochloride to interrogate B-cell physiology. It is designed for researchers requiring high-fidelity inhibition of the BCR pathway to study proliferation, apoptosis, and calcium mobilization.
Chemical Profile & Properties[2][3][4]
To ensure experimental reproducibility, the precise chemical identity of the inhibitor must be verified. "Btk inhibitor 1" in patent literature (US Patent 9,713,617) refers to the structure of Ibrutinib. The hydrochloride salt form improves aqueous solubility for in vitro and in vivo applications.
| Property | Specification |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one; hydrochloride |
| Common Name | Ibrutinib HCl, PCI-32765 HCl |
| Molecular Formula | C₂₅H₂₄N₆O₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 476.96 g/mol |
| Target | Bruton's Tyrosine Kinase (BTK) |
| Binding Type | Irreversible Covalent (via Michael acceptor) |
| Target Residue | Cysteine 481 (Cys481) in the ATP-binding pocket |
| Solubility | DMSO (>50 mg/mL), Water (<1 mg/mL, pH dependent) |
| IC50 (Kinase) | ~0.5 nM (BTK) |
Storage & Handling:
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Stock Solution: Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
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Stability: The acrylamide moiety (Michael acceptor) is reactive. Avoid buffers containing thiols (DTT, β-mercaptoethanol) during the incubation phase, as they can quench the inhibitor.
Mechanism of Action: The Cys481 Blockade
Btk inhibitor 1 hydrochloride functions by covalently binding to Cysteine 481 within the ATP-binding domain of BTK. This binding is mediated by the α,β-unsaturated ketone (acrylamide) moiety on the inhibitor, which acts as a Michael acceptor for the thiolate group of Cys481.
Signaling Cascade Interruption
In a functional B-cell, BCR ligation activates Lyn and Syk kinases, which phosphorylate BTK at Tyr551 . Activated BTK then autophosphorylates at Tyr223 and phosphorylates PLCγ2 , leading to calcium mobilization and NF-κB activation.
Inhibition Consequence:
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Blockade of Autophosphorylation: Prevents Tyr223 phosphorylation.[3]
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Downstream Severing: Inhibits phosphorylation of PLCγ2 at Tyr1217/Tyr759.
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Functional Arrest: Halts calcium flux, blocks NF-κB nuclear translocation, and induces apoptosis in BTK-dependent cells (e.g., MCL, CLL lines).
Pathway Visualization
The following diagram illustrates the BCR signaling node and the specific point of inhibition.
Figure 1: Mechanism of BCR pathway inhibition.[1][7][3][5][8][9][10] The inhibitor covalently binds BTK, preventing the transduction of signals from Syk to the PLCγ2/Calcium axis.
Experimental Protocols
Protocol A: Western Blot Validation of Pathway Inhibition
This protocol verifies the efficacy of Btk inhibitor 1 HCl by monitoring the phosphorylation status of BTK (Y223) and PLCγ2 (Y1217).
Materials:
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Cells: Mino or Jeko-1 (Mantle Cell Lymphoma lines) or primary B-cells.
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Stimulation: Anti-IgM F(ab')2 fragment (10 µg/mL).[4]
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Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[11]
-
Antibodies: Anti-pBTK (Y223), Anti-BTK (Total), Anti-pPLCγ2 (Y1217).
Workflow:
-
Seeding: Plate
cells in serum-free RPMI medium; rest for 1 hour at 37°C. -
Treatment: Treat cells with Btk inhibitor 1 HCl (Concentration range: 0.1 nM – 1000 nM) or DMSO vehicle for 1 hour .
-
Note: A 1-hour pre-incubation is critical for covalent inhibitors to achieve full occupancy.
-
-
Stimulation: Add Anti-IgM (10 µg/mL) for 5-10 minutes .
-
Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse in cold RIPA buffer.
-
Analysis: Perform SDS-PAGE and Western Blot.
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Expected Result: Dose-dependent disappearance of p-BTK and p-PLCγ2 bands. Total BTK levels should remain constant.
-
Figure 2: Sequential workflow for assessing kinase inhibition via Western Blot.
Protocol B: Calcium Flux Assay
BTK inhibition should abrogate the rapid calcium release triggered by BCR cross-linking.
Methodology:
-
Loading: Load
cells with Fluo-4 AM (2 µM) and Pluronic F-127 in Calcium-free buffer for 30 min at 37°C. -
Baseline: Resuspend in Calcium-containing buffer. Incubate with Btk inhibitor 1 HCl (e.g., 100 nM) for 30-60 min.
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Acquisition: Establish baseline fluorescence on Flow Cytometer (FITC channel) for 30 seconds.
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Stimulation: Add Anti-IgM (10 µg/mL) during acquisition.
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Readout: Record fluorescence for 3-5 minutes.
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Result: Vehicle cells show a sharp peak in fluorescence; Inhibitor-treated cells show a flat-line or significantly blunted response.
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Comparative Data Summary
The following table summarizes the selectivity profile of Btk inhibitor 1 HCl compared to other kinase inhibitors.
| Target Kinase | Btk Inhibitor 1 HCl (IC50) | Dasatinib (IC50) | Rationale for Selectivity |
| BTK | 0.5 nM | 5.0 nM | Covalent bond at Cys481 confers potency. |
| BLK | 0.5 nM | <1.0 nM | Shared Cys residue in Tec family. |
| BMX | 0.8 nM | <1.0 nM | Shared Cys residue in Tec family. |
| EGFR | ~5-10 nM | >100 nM | Off-target binding at Cys797 (homologous to Cys481). |
| Syk | >10,000 nM | >10,000 nM | Lack of accessible Cysteine in ATP pocket. |
| Lyn | >1,000 nM | <1.0 nM | Btk inhibitor 1 spares Src-family kinases (unlike Dasatinib). |
Data synthesized from Honigberg et al. (2010) and subsequent characterization studies.
References
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US Patent 9,713,617 . Crystalline forms of a Bruton's tyrosine kinase inhibitor. (Defines "Btk inhibitor 1" as the chemical structure of Ibrutinib).[1]
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Honigberg, L. A., et al. (2010) . The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences.
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Herman, S. E., et al. (2011) . Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood.
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MedChemExpress . Product Information: (Rac)-IBT6A hydrochloride (Impurity/Intermediate). (Clarifies nomenclature regarding Btk inhibitor 1 derivatives).
-
ApexBio Technology . DiscoveryProbe Angiogenesis Library Product List. (Lists Btk inhibitor 1 hydrochloride alongside Ibrutinib, confirming its use as a specific catalog reagent).
Sources
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruton’s Tyrosine Kinase Mediates the Synergistic Signalling between TLR9 and the B Cell Receptor by Regulating Calcium and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. onclive.com [onclive.com]
- 9. selleck.co.jp [selleck.co.jp]
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